N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methoxyphenyl group at position 1, and a 2-methoxyphenyl carboxamide at position 2. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their versatility in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and tunable electronic properties .
For example, Ravindra et al. () synthesized analogous compounds and evaluated their molecular docking interactions with cancer-related enzymes, suggesting structural optimization for improved efficacy .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-15-6-4-5-7-16(15)25-3)20-21-22(12)13-8-10-14(24-2)11-9-13/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZUSITMJIYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Acid Chloride Intermediate
The carboxylic acid 3 is converted to its corresponding acid chloride 4 using thionyl chloride (SOCl₂) under anhydrous conditions. This step is critical for subsequent nucleophilic acyl substitutions.
Reaction Conditions:
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Reagent: Excess SOCl₂ (2–3 equivalents).
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Temperature: 60–70°C for 2–3 hours.
Final Carboxamide Formation
The N-(2-methoxyphenyl) group is introduced through a second amidation step. The intermediate from Step 2.2 reacts with 2-methoxyaniline under similar conditions.
Optimization Notes:
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Coupling Agents: Use of N,N’-dicyclohexylcarbodiimide (DCC) or HATU improves yields by minimizing side reactions.
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Solvent: Dichloromethane (DCM) or acetonitrile.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 1: Comparative Analysis of Amidation Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Aminolysis | 2-Methoxyaniline | DMF | 65 | 90 |
| DCC-Mediated | DCC + DMAP | DCM | 82 | 95 |
| HATU-Mediated | HATU + DIPEA | Acetonitrile | 88 | 98 |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key adaptations include:
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Catalyst Recycling: Immobilized Cu catalysts on solid supports reduce metal contamination.
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Automated Purification: Simulated moving bed (SMB) chromatography for high-throughput separation.
Analytical Characterization
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, 8H, aromatic-H), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
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HRMS (ESI): m/z calcd for C₁₈H₁₈N₄O₃ [M+H]⁺: 339.1456; found: 339.1458.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Industrial Applications: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituent variations. Below is a detailed comparison of the target compound with key analogs (Table 1).
Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides
Impact of Substituent Modifications
Aryl Group at Position 1
- Methoxyphenyl vs. Halogenated Aryl: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with halogenated analogs (e.g., QTC-4-MeOBnEA’s 7-chloroquinoline), which exhibit stronger π-π stacking with hydrophobic enzyme pockets .
- Benzyl vs.
Amide Substituents at Position 4
- Methoxy vs. Ethoxy : The ethoxy group in ’s compound enhances lipophilicity (logP ~2.5 vs. ~2.1 for methoxy), favoring passive diffusion across cell membranes .
- Halogen vs. Amino: Chlorophenyl () and amino () substituents modulate solubility and hydrogen-bonding capacity, affecting target affinity .
Triazole Core Modifications
- Methyl at Position 5 : The methyl group in the target compound provides steric stabilization, reducing metabolic degradation compared to cyclopropyl () or unsubstituted analogs .
Biological Activity
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Synthesis and Structure
The synthesis of this compound typically involves a multi-step process:
- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Substitution with Methoxyphenyl Groups : The methoxyphenyl groups are introduced via nucleophilic substitution reactions.
The resulting structure is characterized by the presence of two methoxyphenyl groups and a methyl group at the 5-position of the triazole ring.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, it demonstrated IC50 values ranging from 1.1 μM to 2.6 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Comparison with Standard Drugs |
|---|---|---|
| MCF-7 | 1.1 | Superior to Doxorubicin |
| HCT-116 | 2.6 | Superior to 5-Fluorouracil |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Table 2: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Comparison with Antibiotics |
|---|---|---|
| Escherichia coli | 16 | Comparable to Amoxicillin |
| Staphylococcus aureus | 32 | Comparable to Methicillin |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Binding : It may interact with specific receptors that modulate cellular pathways related to growth and survival.
Comparative Analysis
Comparative studies highlight that variations in substituents significantly affect the biological activity of triazole derivatives.
Table 3: Comparative Analysis of Triazole Derivatives
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl... | Significant | Effective against E. coli |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lower than above | Reduced efficacy |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Variable | Variable |
Case Studies
Several studies have documented the promising biological activities of this compound:
- Study on Anticancer Properties : A recent study found that compounds similar to N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole exhibited significant antiproliferative activity against multiple cancer cell lines .
- Antimicrobial Evaluation : Another study reported effective inhibition against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of triazole derivatives in treating infections .
Q & A
Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the triazole core. Key steps include:
- Step 1: Preparation of an alkyne precursor (e.g., 4-methoxyphenylacetylene) and an azide derivative (e.g., 2-methoxyphenyl azide).
- Step 2: Cycloaddition under controlled conditions (e.g., CuI catalyst, DMF solvent, 60–80°C, 12–24 hours).
- Step 3: Purification via column chromatography or recrystallization to isolate the product . Reaction optimization focuses on solvent choice (polar aprotic solvents enhance yield) and catalyst loading (0.1–1.0 equiv. CuI). Yield improvements (>75%) are achieved by minimizing side reactions through inert atmospheres .
Q. What analytical techniques are used to characterize the molecular structure of this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra identify substituent positions and confirm regioselectivity of the triazole ring. Methoxy groups resonate at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.15) .
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths/angles (e.g., triazole ring planarity, C=O bond ~1.22 Å). SHELX software (SHELXL) refines crystallographic data, addressing anisotropic displacement parameters .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodology:
- Derivative Synthesis: Introduce substituents at the triazole 5-methyl group or methoxyphenyl rings via click chemistry or nucleophilic substitution. For example, replace methoxy with ethoxy or halogen groups .
- In Silico Screening: Use molecular docking (AutoDock Vina, Glide) to predict binding affinities to targets like α-glucosidase or kinases. Validate with MD simulations (AMBER, GROMACS) to assess stability of ligand-target complexes .
- Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with substituent electronegativity or steric bulk .
Q. How can contradictory biological activity data across studies be resolved?
Strategies:
- Assay Standardization: Control variables like solvent (DMSO purity), cell passage number, and incubation time.
- Orthogonal Validation: Confirm cytotoxicity via apoptosis markers (Annexin V/PI) or caspase-3 activation assays.
- Stability Testing: Monitor compound degradation via HPLC under assay conditions (pH 7.4, 37°C). Instability in aqueous media may explain variability .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges:
- Disorder in Methoxy Groups: Dynamic rotation of methoxy substituents creates electron density smearing.
- Twinning: Common in triazole derivatives due to pseudo-symmetry. Solutions:
- Use SHELXL (TWIN/BASF commands) to model twinning and refine anisotropic displacement parameters.
- Apply restraints (DFIX, SIMU) to stabilize disordered regions. High-resolution data (<1.0 Å) improves refinement accuracy .
Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Mechanistic Insights:
- Electron-Withdrawing Groups (EWGs): Fluorine at the phenyl ring activates the carboxamide for hydrolysis (e.g., acidic conditions yield carboxylic acid derivatives).
- Steric Effects: Bulky substituents at the 2-methoxyphenyl group hinder nucleophilic attack at the triazole C4 position. Kinetic studies (TLC monitoring) show reaction rates drop by ~40% with ortho-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
